1-Azido-2,4,5-trichlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2,4,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVYKADTNTELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformational Pathways of 1 Azido 2,4,5 Trichlorobenzene Analogues
Thermal and Photochemical Decomposition Leading to Nitrene Intermediates
Thermolysis or photolysis of 1-azido-2,4,5-trichlorobenzene results in the extrusion of dinitrogen and the formation of the corresponding 2,4,5-trichlorophenyl nitrene. This nitrene is a highly reactive intermediate with a nitrogen atom that has only six valence electrons, making it strongly electrophilic. wikipedia.org The specific reaction pathways of this intermediate are heavily dependent on its electronic spin state (singlet or triplet) and the surrounding chemical environment.
Generation and Characterization of Aryl Nitrenes (Singlet and Triplet States)
The decomposition of the parent azide (B81097) initially produces the singlet state nitrene, which can then undergo intersystem crossing (ISC) to the more thermodynamically stable triplet ground state. wikipedia.org The energy gap between the singlet and triplet states can be small in some aryl nitrenes, potentially allowing for interconversion at ambient temperatures. wikipedia.org
Photochemical Generation: UV irradiation is a common method for generating aryl nitrenes. Studies on the closely related compound, 1,3,5-triazido-2,4,6-trichlorobenzene, demonstrate that photolysis in a frozen solution at cryogenic temperatures (6 K) leads to the formation of high-spin nitrene species. researchgate.netresearchgate.net These intermediates can be effectively studied using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.net By analogy, the photolysis of this compound is expected to produce the 2,4,5-trichlorophenyl nitrene, whose triplet state could be characterized by its zero-field splitting (ZFS) parameters (D and E values) in EPR spectroscopy. researchgate.net Fluorination of the aromatic ring has been shown to enhance the stability of the resulting nitrene, with 4-azido-2,3,5,6-tetrafluorobenzoic acid generating a nitrene with a lifetime of 20 days in a crystalline state at room temperature. nsf.gov
Thermal Generation: Heating this compound in an inert solvent will also lead to the elimination of N₂ and the formation of the nitrene. The thermal decomposition of related heterocyclic azides has been shown to proceed with a rate-limiting step involving the dissociation of the azide group to form the nitrene. researchgate.net
The two spin states of the generated 2,4,5-trichlorophenyl nitrene exhibit different reactivity:
Singlet Nitrene: The two unshared electrons are paired in a single orbital. It typically undergoes concerted reactions, such as insertion into C-H or O-H bonds and cheletropic addition to π-systems, with retention of stereochemistry. rsc.org
Triplet Nitrene: The two unshared electrons are in different orbitals with parallel spins. It behaves like a diradical and reacts in a stepwise manner, often involving hydrogen atom abstraction or addition to π-systems followed by radical combination. wikipedia.orgnih.gov This stepwise mechanism can lead to a loss of stereochemical information. wikipedia.org
Intramolecular Rearrangements and Cyclizations of Nitrenes
The highly reactive 2,4,5-trichlorophenyl nitrene can undergo several intramolecular reactions, leading to the formation of stable heterocyclic products. The preferred reaction pathway is often influenced by the nitrene's spin state and the substitution pattern on the aromatic ring.
C-H Bond Insertion: A common pathway for aryl nitrenes with an ortho substituent is intramolecular C-H insertion. For 2,4,5-trichlorophenyl nitrene, insertion into the C-H bond at the 6-position is sterically hindered by the adjacent chlorine atom. However, if an appropriate side chain were present at the 2-position, intramolecular C-H insertion could lead to the formation of five- or six-membered rings. Research on 2-trichloromethyl-4-azido-5-phenylpyrimidines shows that the generated nitrene can undergo intramolecular aromatic C-H insertion to yield pyrimido[4,5-b]indole derivatives. researchgate.net
Ring Expansion: Singlet aryl nitrenes can rearrange to form a seven-membered ring ketenimine intermediate, known as a 1-azacyclohepta-1,2,4,6-tetraene. rsc.org This intermediate can be trapped by nucleophiles. For instance, the thermolysis of phenyl azide in acetic acid yields 1H-azepin-2(3H)-one via this pathway. rsc.org
Cyclization via Neighboring Group Participation: If a suitable group is positioned ortho to the azide, the resulting nitrene can cyclize. Studies on 2-azidobiphenyls show that the singlet nitrene cyclizes in a concerted fashion to form carbazole. rsc.org In contrast, the triplet nitrene can lead to other products like phenanthridine. rsc.org The reaction of 1-(2-nitrenophenyl)pyrazoles demonstrates a competition between cyclization pathways, which is influenced by substituents and reaction conditions that favor either the singlet or triplet state. rsc.org
Solvent Effects on Nitrene Reactivity and Product Distribution
The choice of solvent plays a critical role in determining the outcome of nitrene-mediated reactions. Solvents can influence the lifetime and reactivity of the nitrene intermediate and can also participate directly in the reaction.
Transition metal-catalyzed nitrene transfer reactions are particularly sensitive to the solvent environment. nih.govresearchgate.net
Coordinating Solvents: Polar, coordinating solvents such as DMF, THF, or acetonitrile (B52724) can coordinate to the metal catalyst, potentially inhibiting its activity or altering its selectivity. chemrxiv.org
Non-Polar Solvents: Non-polar solvents like toluene (B28343) or hexane (B92381) are often used, but many nitrene transfer catalysts show poor solubility in them. chemrxiv.org
Chlorinated Solvents: Solvents like dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are commonly employed and often give good results, but they are environmentally undesirable. nih.govchemrxiv.org
Solvent as a Reagent: The nitrene can react directly with the solvent. For example, nitrenes can insert into the C-H bonds of hydrocarbon solvents or react with aromatic solvents. The polarity of the solvent can also influence reaction rates, particularly in cases involving charge-separated intermediates, such as in electrophilic aromatic substitution reactions. researchgate.netquora.com
The table below summarizes the effect of different solvent classes on typical metal-catalyzed nitrene transfer reactions, which provides a model for understanding potential solvent effects on the reactions of 2,4,5-trichlorophenyl nitrene.
| Solvent Class | Representative Solvents | General Effect on Nitrene Reactivity | Reference |
|---|---|---|---|
| Aromatic | Toluene, Nitrobenzene, Anisole | Generally good solvents, but can undergo intermolecular C-H amination. Electronic properties of the solvent can influence catalyst performance. | chemrxiv.org |
| Ethers | THF, Dioxane, Et₂O | Can coordinate to catalysts, potentially lowering reactivity. May undergo C-H amination at activated C-H bonds. | chemrxiv.org |
| Carbonyl-containing | Acetone, Ethyl Acetate | Lewis basic carbonyl group can coordinate to metal catalysts, affecting selectivity and reactivity. | chemrxiv.org |
| Chlorinated | CH₂Cl₂, DCE | Often provide good solubility and reactivity for many catalyst systems but are environmentally problematic. | nih.govchemrxiv.org |
| Protic | Alcohols, Water | Can coordinate strongly to catalysts or react with nitrene precursors/intermediates. | chemrxiv.org |
Kinetic Studies of Nitrogen Elimination
The thermal decomposition of aryl azides to form nitrenes is a unimolecular reaction that typically follows first-order kinetics. The rate-limiting step is the cleavage of the C-N bond and the extrusion of N₂. researchgate.net The stability of the azide and its rate of decomposition are influenced by the electronic nature of the substituents on the aromatic ring.
Studies on the thermal decomposition of 2,4,6-triazidopyridine in the melt phase showed the process obeys the first-order kinetic law. researchgate.net The kinetic parameters for this decomposition provide a useful comparison for estimating the reactivity of this compound.
| Compound | Temperature Range (°C) | Rate Constant (k) at 140°C (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
|---|---|---|---|---|---|
| 2,4,6-Triazidopyridine | 120-160 | 2.0 x 10⁻⁴ | 31.2 ± 1.5 | 10¹²⁸ ± ⁰⁴ | researchgate.net |
The presence of three electron-withdrawing chloro-substituents on the phenyl ring of this compound is expected to influence the decomposition kinetics, though detailed studies on this specific compound are not widely available. Generally, polyfunctional substituents have been found to have little effect on the thermal decomposition rate of the azide group in azole rings. researchgate.net
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
Aryl azides are classic 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. wikipedia.orgijrpc.com This reaction, first explored in detail by Rolf Huisgen, is a powerful tool in synthetic chemistry. wikipedia.orgnih.gov The uncatalyzed thermal reaction often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application of the azide-alkyne cycloaddition is the copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry". bioclone.netwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product when a terminal alkyne is used. nih.govnih.gov
The reaction is robust and tolerates a wide variety of functional groups on both the azide and alkyne partners. nih.gov Electron-deficient aryl azides, such as this compound, are excellent substrates for CuAAC. The reaction mechanism is not a concerted pericyclic reaction but proceeds through a stepwise pathway involving copper-acetylide intermediates. nih.govwikipedia.org
Key Features of CuAAC with this compound Analogues:
High Regioselectivity: The reaction with terminal alkynes exclusively produces the 1-(2,4,5-trichlorophenyl)-4-substituted-1H-1,2,3-triazole isomer. nih.gov
Broad Scope: The reaction is compatible with a wide range of alkynes, including aliphatic, aromatic, electron-rich, and electron-poor variants. nih.gov
Mild Conditions: CuAAC reactions are typically run at or near room temperature in various solvents, including water. bioclone.net
Catalytic System: The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using a stable Cu(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆). wikipedia.orgnih.gov Various ligands can be used to stabilize the Cu(I) catalyst and accelerate the reaction.
The table below shows representative conditions for the CuAAC reaction.
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | Neat | Room Temp | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.govacs.org |
| Phenyl Azide | 1-Hexyne | CuI / DIPEA | CH₂Cl₂ | Room Temp | 1-Phenyl-4-butyl-1H-1,2,3-triazole | nih.gov |
| Aryl Azide | Terminal Alkyne | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | Room Temp | 1-Aryl-4-substituted-1H-1,2,3-triazole | wikipedia.org |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomers. acs.orgorganic-chemistry.org This transformation significantly broadens the synthetic utility of azide-alkyne cycloadditions.
The RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles. The reaction of this compound with a terminal alkyne under ruthenium catalysis would yield the 1-(2,4,5-trichlorophenyl)-5-substituted-1,2,3-triazole. Early iterations of this reaction using catalysts like CpRuCl(PPh₃)₂ showed low yields with aryl azides. acs.org However, the development of more active catalytic systems, such as [CpRuCl]₄, has enabled the efficient conversion of aryl azides. acs.orgorganic-chemistry.org
The electronic nature of the aryl azide is a critical factor. While electron-rich and moderately electron-deficient aryl azides participate readily, substrates with strongly electron-withdrawing groups can inhibit reactivity. organic-chemistry.org This suggests that the reaction of this compound might require carefully optimized conditions. However, recent studies on RuAAC reactions with selenoalkynes have shown that aryl azides with electron-withdrawing groups are well-tolerated, indicating that the scope can be expanded depending on the alkyne substrate. chemrxiv.org
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by rate-determining reductive elimination to furnish the triazole product and regenerate the active catalyst. organic-chemistry.org Density Functional Theory (DFT) calculations support this pathway, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, dictating the 1,5-regioselectivity. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click" reaction that proceeds without the need for a metal catalyst. magtech.com.cnmdpi.com The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition. nih.gov
For aryl azides like this compound, the kinetics of SPAAC can be influenced by their electronic properties. Studies using bicyclononyne (BCN) have shown that the reaction rate is accelerated with aryl azides bearing electron-withdrawing substituents. nih.gov This electronic effect suggests that this compound would be a highly reactive partner in SPAAC reactions with certain strained alkynes, making it suitable for applications where metal catalysts must be avoided. The reaction is a true 1,3-dipolar cycloaddition and generally leads to a single triazole product, although the regioselectivity is fused within the cyclic structure of the final product. magtech.com.cnnih.gov
| Reaction Type | Catalyst/Promoter | Typical Alkyne Substrate | Regioselectivity | Product with this compound |
| CuAAC | Copper(I) | Terminal Alkynes | 1,4-Disubstituted | 1-(2,4,5-trichlorophenyl)-4-R-1,2,3-triazole |
| RuAAC | Ruthenium(II) | Terminal & Internal Alkynes | 1,5-Disubstituted | 1-(2,4,5-trichlorophenyl)-5-R-1,2,3-triazole |
| SPAAC | Ring Strain | Strained Cycloalkynes | Fused Triazole | Fused triazole adduct |
Scope with Diverse Alkyne and Other Dipolarophilic Substrates
The utility of this compound is defined by the scope of its reaction partners.
Alkynes: In CuAAC, the scope is largely restricted to terminal alkynes. wikipedia.orgacs.org In contrast, a significant advantage of RuAAC is its ability to engage both terminal and internal alkynes, providing access to fully-substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This allows for the synthesis of more complex triazole structures. The scope of SPAAC is dependent on the availability of stable yet reactive strained cycloalkynes. magtech.com.cn
Other Dipolarophiles: Beyond alkynes, aryl azides can react with other dipolarophiles. For instance, they can participate in multicomponent reactions with electron-deficient alkenes, such as acrylates, to form tetrahydropyrazolo[1,5-c]quinazolines in specific synthetic schemes. mdpi.com They can also undergo [3+2] cycloaddition with arynes, which can be generated from aryl sulfonium (B1226848) salts, to produce benzotriazoles. rsc.org The electron-deficient nature of this compound can influence the kinetics of these reactions, often accelerating cycloadditions that proceed via a frontier molecular orbital interaction where the azide acts as the nucleophile. nih.gov
Nucleophilic Reactivity of the Azido (B1232118) Functional Group
The azido group exhibits dual reactivity; it can act as a nucleophile or be a target for nucleophilic attack, effectively serving as a leaving group (nucleofuge).
The highly electron-withdrawing nature of the 2,4,5-trichlorophenyl ring makes the attached C1 carbon atom susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In certain molecular contexts, such as in 5-arylthio-tetrazolo[1,5-c]quinazolines (which exist in tautomeric equilibrium with 2-arylthio-4-azido-quinazolines), the azido group can be readily displaced by nucleophiles like amines, alcohols, and thiols. rsc.org This demonstrates the potential for the azide to function as a nucleofuge, particularly when attached to a sufficiently activated aromatic system.
The azido group itself is susceptible to attack by certain nucleophiles, particularly phosphines and reducing agents. The reaction with phosphines, like triphenylphosphine (B44618) (PPh₃), leads to the Staudinger reaction, forming an aza-ylide which can be hydrolyzed to a primary amine or reacted with an electrophile (the aza-Wittig reaction). mdpi.com This transformation is a standard method for converting azides to amines. The sensitivity of the azido group to nucleophilic reagents like organometallics or strong hydrides necessitates its protection in some synthetic sequences where transformations are required elsewhere in the molecule. rsc.orgscilit.com
Finally, the terminal nitrogen atom of the azide is nucleophilic, which is the basis for its reactivity in 1,3-dipolar cycloadditions. In the initial step of the cycloaddition mechanism, the lone pair on the terminal nitrogen attacks the electrophilic alkyne. youtube.com
Staudinger Reaction and Staudinger Ligation in Polychlorinated Systems
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines, proceeding through an iminophosphorane intermediate. wisc.eduwikipedia.orgorganic-chemistry.org The reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine, initially forms a phosphazide, which then loses dinitrogen to yield an iminophosphorane. wikipedia.orgalfa-chemistry.comnih.gov Subsequent hydrolysis of this intermediate produces the corresponding primary amine and a phosphine oxide byproduct. wisc.eduwikipedia.org
For polychlorinated aryl azides like this compound, the electron-withdrawing nature of the chlorine atoms is expected to enhance the electrophilicity of the azide group, potentially facilitating the initial nucleophilic attack by the phosphine. The general transformation can be represented as follows:
Reaction Scheme: Staudinger Reduction of a Polychlorinated Aryl Azide
Staudinger Ligation , a modification of the Staudinger reaction, is a powerful tool for bioconjugation. wisc.edu In this process, the iminophosphorane intermediate is trapped intramolecularly by an electrophile, such as an ester, to form a stable amide bond. While widely used in biological systems, the application of Staudinger ligation to polychlorinated aromatic systems is less documented. However, the principles of the reaction suggest that appropriately functionalized polychlorinated aryl azides could undergo this transformation.
Reduction of the Azido Group to Aromatic Amines
The conversion of aryl azides to aromatic amines is a fundamental transformation in organic synthesis. researchgate.netorganic-chemistry.org Beyond the Staudinger reaction, several other reductive methods are available, each with its own set of advantages and substrate compatibility.
Catalytic Hydrogenation: This is a common method for the reduction of azides. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed in the presence of hydrogen gas. The reaction is generally clean and high-yielding. For polychlorinated systems, care must be taken to avoid hydrodechlorination, which can occur under harsh conditions.
Metal-Mediated Reductions: Various metal-based reducing agents can effectively convert aryl azides to anilines. Systems such as sodium borohydride (B1222165) in the presence of a catalyst, or zinc dust in ammonium (B1175870) chloride, are known to be effective. rsc.org The chemoselectivity of these reagents is an important consideration, particularly in the presence of other reducible functional groups.
The following table summarizes common reagents used for the reduction of aryl azides to amines:
| Reagent/Catalyst | Solvent(s) | General Conditions |
| H2, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature, atmospheric or elevated pressure |
| NaBH4/Catalyst (e.g., NiCl2) | Methanol, Ethanol | Room temperature |
| Zn/NH4Cl | Ethanol/Water | Reflux |
| Triphenylphosphine, then H2O | THF, Diethyl Ether | Room temperature |
The choice of reducing agent for this compound would depend on the desired reaction conditions and the presence of other functional groups on the molecule.
Formation of Triazenes through Reaction with Organometallic Reagents
Aryl azides can react with organometallic reagents, such as Grignard or organolithium reagents, to form triazene (B1217601) salts. uni-muenchen.deresearchgate.netnih.gov Subsequent quenching of the reaction mixture with a proton source yields the corresponding triazene. The reaction involves the nucleophilic addition of the organometallic reagent to the terminal nitrogen atom of the azide group.
General Reaction:
The stability and reactivity of the resulting polychlorinated aryl triazenes are influenced by the electronic nature of both the aryl group and the substituent introduced from the organometallic reagent. researchgate.net Triazenes are versatile intermediates in organic synthesis and can be used to generate other functional groups. For instance, they can serve as protected forms of diazonium salts. researchgate.net
The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding 1-(2,4,5-trichlorophenyl)-3-methyltriazene.
| Organometallic Reagent | Product Type |
| Grignard Reagents (RMgX) | 1-Aryl-3-alkyl/aryl-triazenes |
| Organolithium Reagents (RLi) | 1-Aryl-3-alkyl/aryl-triazenes |
Intramolecular Cyclization Pathways of Polyazidobenzenes (e.g., Benzotrifuroxan (B3051571) Formation)
While this compound itself does not undergo intramolecular cyclization to form a furoxan ring, polyazidobenzenes can serve as precursors to highly energetic materials like benzotrifuroxan (BTF). The formation of the furoxan ring system typically involves the thermal or photochemical decomposition of an ortho-diazidobenzene derivative.
The synthesis of benzotrifuroxan has been historically achieved from precursors such as 1,3,5-triazido-2,4,6-trinitrobenzene. In this case, the nitro groups are in the ortho position to the azido groups, which facilitates the cyclization process with the elimination of nitrogen gas.
Although not directly applicable to this compound, the concept of intramolecular cyclization of polyazido compounds is a significant area of research in energetic materials. If a molecule were synthesized with azido groups positioned ortho to each other on a trichlorinated benzene (B151609) ring, it could potentially undergo intramolecular cyclization to form a chlorinated benzodifuroxan or related heterocyclic system. The presence of chlorine atoms would be expected to influence the stability and energetic properties of the resulting compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as Building Blocks for Complex Molecular Architectures
1-Azido-2,4,5-trichlorobenzene serves as a valuable precursor in the synthesis of diverse and complex molecular structures, primarily driven by the rich chemistry of the azide (B81097) functional group.
Aryl azides are well-established precursors for a variety of nitrogen-containing heterocyclic compounds. The azide moiety in this compound can participate in several types of cycloaddition and insertion reactions to form these important chemical scaffolds.
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles. nih.govbeilstein-journals.orgfrontiersin.orgnih.gov In this reaction, the azide group of this compound would react with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org This methodology is widely employed for the synthesis of complex molecules due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
Aziridines: Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, can be synthesized from azides through various methods. wikipedia.orggoogle.combaranlab.org One common approach involves the reaction of azides with alkenes, often catalyzed by transition metals. organic-chemistry.org The azide, including aryl azides like this compound, can act as a nitrene precursor, which then adds to the double bond of an alkene to form the aziridine (B145994) ring. wikipedia.org
Tetrazoles: Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms. A primary synthetic route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide with a nitrile. researchgate.netrug.nlorganic-chemistry.org In this context, the azide functionality of this compound could potentially react with various nitriles, often in the presence of a catalyst, to form the corresponding N-aryl tetrazole.
Azepines: Azepines are seven-membered nitrogen-containing heterocycles. slideshare.netnepjol.info A common method for their synthesis involves the thermal or photochemical decomposition of aryl azides in the presence of an arene. slideshare.net This process generates a highly reactive nitrene intermediate that can undergo insertion into the aromatic ring, leading to the formation of an azepine derivative. slideshare.net
Table 1: Synthesis of Nitrogen-Containing Heterocycles from Aryl Azides
| Heterocycle | General Synthetic Method | Key Reactants |
|---|---|---|
| Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aryl azide, Terminal alkyne, Cu(I) catalyst |
| Aziridines | Nitrene addition to alkenes | Aryl azide, Alkene, Metal catalyst or UV light |
| Tetrazoles | [3+2] Cycloaddition with nitriles | Aryl azide, Nitrile, Catalyst (e.g., Lewis acid) |
| Azepines | Nitrene insertion into arenes | Aryl azide, Arene, Heat or UV light |
The azide group in this compound can be readily transformed into other functional groups, significantly expanding its synthetic utility. A primary transformation is its reduction to a primary aromatic amine. The resulting 2,4,5-trichloroaniline (B140166) is a valuable intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. researchgate.netnih.govchemicalbook.comchemicalbook.com
The reduction of aryl azides to primary amines can be achieved using a variety of reducing agents, including catalytic hydrogenation, metal hydrides, and other methods. chemicalbook.com The resulting 2,4,5-trichloroaniline can then undergo a wide range of chemical transformations characteristic of primary aromatic amines. These include diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of substituents onto the aromatic ring. Other reactions include acylation, alkylation, and condensation reactions to form a diverse array of more complex molecules. daneshyari.com
Role in Polymer Chemistry and Functional Material Design
The photoreactive nature of the azide group makes this compound a candidate for applications in polymer chemistry and the design of advanced functional materials.
Aryl azides are known to function as photoactive cross-linking agents. Upon exposure to ultraviolet (UV) light, the azide group undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion and addition reactions with the surrounding polymer chains, leading to the formation of covalent cross-links. This process can transform a soluble polymer into an insoluble, three-dimensional network with enhanced mechanical and thermal properties. The trichlorinated benzene (B151609) ring in this compound can further influence the properties of the resulting polymer network.
The presence of both an azide group and multiple chlorine atoms on the benzene ring allows for the design of polyfunctional organic materials. The azide group can be used for "clicking" the molecule onto other molecular scaffolds or for forming energetic materials, while the chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This dual functionality enables the creation of materials with tailored electronic, optical, or energetic properties. For instance, related polyazido-polychlorobenzenes have been investigated as precursors for high-energy density materials. chemistry-chemists.comorgchemres.orgd-nb.infopurdue.edu
Applications in Supramolecular Chemistry and Nanomaterials Research
The ability of the azide group to participate in highly efficient and specific reactions makes this compound a potential tool in the fields of supramolecular chemistry and nanomaterials.
The concept of "click chemistry" is central to many strategies in these areas. The azide group can be used to functionalize surfaces of nanoparticles, such as gold or magnetic nanoparticles, through reactions with alkyne-modified ligands. nih.govnih.govgoogle.com This surface modification can be used to control the nanoparticles' solubility, biocompatibility, and targeting capabilities for applications in drug delivery and medical imaging. frontiersin.orgmdpi.com In supramolecular chemistry, the directional and strong interactions of the triazole ring formed via click chemistry can be exploited to direct the self-assembly of complex, well-defined supramolecular architectures. nih.gov
Information regarding "this compound" is not available in publicly accessible research.
Following a comprehensive search for the chemical compound This compound (CAS No. 77721-38-1) biosynth.com, it has been determined that there is a lack of scientific literature regarding its applications in advanced organic synthesis, materials science, and chemical biology. While the existence of the compound is confirmed through chemical supplier databases biosynth.com, no research findings, detailed studies, or data are available concerning its use as a precursor for carbon nitride nanomaterials, in the preparation of organic materials with unique magnetic properties, or its utility in bioorthogonal chemistry and photoaffinity labeling.
Consequently, the requested article, structured around the provided outline, cannot be generated. The specific subsections on its role in creating nanomaterials like C3N4 and C3N5, its application in materials with unique magnetic properties, its use as a reagent for bioconjugation and molecular tagging, or its applications in structural proteomics and biomolecule modification could not be substantiated with any research-based evidence.
The search for information on related but distinct compounds, such as other chlorinated azidobenzenes or trichlorobenzenes, did not yield any transferable data that would be applicable to this compound, and therefore could not be used to fulfill the request for an article focusing solely on the specified compound.
Further investigation into scientific databases and journals would be required to ascertain if any unpublished or highly specialized research on this compound exists. Without such information, a scientifically accurate and informative article as per the user's instructions cannot be produced.
Future Directions and Emerging Research Opportunities for Polychlorinated Azidobenzenes
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of aryl azides often involves diazotization of anilines followed by substitution with an azide (B81097) salt. organic-chemistry.orgorganic-chemistry.orgresearchgate.net While effective, these methods can involve hazardous intermediates and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic protocols for polychlorinated azidobenzenes.
One promising direction is the exploration of catalytic methods. For instance, copper-catalyzed C-H azidation could offer a more direct and atom-economical route, bypassing the need for pre-functionalized aniline (B41778) precursors. Additionally, flow chemistry methodologies could be employed to enhance the safety and scalability of reactions involving potentially energetic azide compounds. The development of one-pot syntheses from readily available polychlorinated benzenes or anilines would also represent a significant step towards greener chemical processes. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Azidation | High atom economy, direct functionalization | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Reactor design, optimization of reaction parameters |
| One-Pot Syntheses | Reduced waste, improved efficiency | Compatibility of sequential reaction steps |
Exploration of Unprecedented Reactivity Modes and Transformations
The electron-withdrawing nature of the chlorine atoms in polychlorinated azidobenzenes is expected to render the azide group highly electrophilic. acs.orgrsc.org This property opens the door to exploring reactivity patterns that are less common for conventional aryl azides. Research in this area could uncover novel chemical transformations and lead to the synthesis of unique molecular architectures.
Future investigations may focus on inverse-electron-demand cycloaddition reactions, where the electron-deficient polychlorinated azidobenzene (B1194522) acts as the electrophilic component. acs.org This could enable the efficient synthesis of highly functionalized triazoles that are not readily accessible through traditional methods. Furthermore, the enhanced electrophilicity could facilitate catalyst-free "click" reactions with a wider range of nucleophilic partners, expanding the toolkit for bioconjugation and materials science. nih.gov The study of reactions with various nucleophiles and the potential for unique rearrangements of the resulting intermediates are also fertile grounds for discovery. acs.orgrsc.orgnih.gov
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers a powerful tool for understanding and predicting the behavior of polychlorinated azidobenzenes. Density Functional Theory (DFT) and other advanced computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. rsc.orgacs.orgsemanticscholar.orgnih.gov
Future research will likely leverage computational modeling to:
Predict Reactivity: Calculate the activation barriers for various reactions, enabling the rational design of experiments and the discovery of new reactivity modes. rsc.orgacs.orgnih.govrsc.org
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of complex transformations, providing a deeper understanding of the underlying reaction pathways.
Design Novel Compounds: Screen virtual libraries of polychlorinated azidobenzenes with tailored electronic properties for specific applications in materials science and chemical biology.
| Computational Approach | Application in Polychlorinated Azidobenzene Research |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of the behavior of these molecules in different environments, such as in polymers or biological systems. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as enzyme active sites. |
Integration into Interdisciplinary Fields in Materials Science and Chemical Biology
The unique properties of polychlorinated azidobenzenes make them attractive candidates for integration into various interdisciplinary fields. Their potential for highly efficient and selective reactions, coupled with the influence of the polychlorinated ring on material properties, opens up a range of possibilities.
In materials science , these compounds could be used as cross-linking agents to create novel polymers with enhanced thermal stability and flame-retardant properties, owing to the high chlorine content. The azido (B1232118) group can be readily transformed into a nitrene upon photolysis, which can then insert into C-H bonds, providing a versatile method for polymer modification and surface functionalization. thermofisher.com The incorporation of azobenzene (B91143) moieties into polymers is a well-established strategy for creating photo-responsive materials. mdpi.comresearchgate.netmpg.debohrium.comsemanticscholar.org
In chemical biology , the electrophilic nature of polychlorinated azidobenzenes could be exploited for the development of novel bioconjugation reagents. nih.govresearchgate.net Their enhanced reactivity could allow for faster and more efficient labeling of biomolecules under mild conditions. Furthermore, the unique spectroscopic signatures of the polychlorinated aromatic ring could be utilized for developing new probes for biological imaging and sensing applications. The use of aryl azides in photoaffinity labeling to identify protein-ligand interactions is another area where these compounds could prove valuable. nih.gov
Q & A
Q. Table 1: Key Synthetic Parameters for Azidation Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher than 80°C risks azide decomposition |
| Solvent | DMF | Polar aprotic solvents enhance NaN₃ solubility |
| Reaction Time | 6–12 hrs | Prolonged time increases byproduct formation |
| Catalyst | None required | Phase-transfer catalysts may accelerate reaction |
Q. Table 2: Spectral Signatures for Structural Confirmation
| Technique | Key Peaks | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 7.2–7.5 (aromatic H) | Confirms substitution pattern |
| IR | 2100 cm⁻¹ (N₃) | Verifies azide presence |
| HRMS | m/z 230.93 ([M+H]⁺) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
